![molecular formula C9H6N4O B2896667 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 206564-17-2](/img/structure/B2896667.png)
7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their valuable biological properties . The molecular formula of this compound is C9H6N4O .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines involve various chemical reactions. For instance, the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Scientific Research Applications
Anti-Tumor Activities
This compound has been synthesized and tested for its anti-tumor properties. It’s particularly interesting because of its potential to act as a bioisostere for purines, which are commonly used in cancer treatment. In vitro studies have shown that certain derivatives, including those with substitutions at the C-7 position, exhibit promising anti-tumor activities against cancer cell lines such as HT-1080 and Bel-7402 .
Antiviral Research
Derivatives of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine have been identified with the ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This is a crucial step in the viral replication process, and inhibiting it can potentially lead to the development of new antiviral drugs .
Antibacterial and Antifungal Applications
The triazolopyrimidine scaffold is present in structures that exhibit antibacterial and antifungal properties. This makes the compound a candidate for the development of new antibiotics and antifungals, addressing the growing concern of antibiotic resistance .
Antiparasitic Properties
Research has indicated that triazolopyrimidines can have applications in treating parasitic infections. Their ability to interfere with the life cycle of parasites opens up possibilities for new antiparasitic treatments .
Agricultural Chemistry
In the field of agriculture, 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives can be used to develop herbicides and pesticides. Their biological activity against pests and weeds can contribute to crop protection and yield improvement .
Cardiovascular Research
Some triazolopyrimidines have shown cardiovascular vasodilator effects. This suggests that derivatives of our compound of interest could be explored for their potential in treating cardiovascular diseases by relaxing blood vessels and improving blood flow .
Anti-Inflammatory and Analgesic Effects
The compound’s framework has been associated with anti-inflammatory and analgesic effects. This opens up research avenues for its use in pain management and inflammation control .
Metal Coordination Chemistry
Triazolopyrimidines are versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, which could lead to applications in bioinorganic chemistry and the development of metal-based drugs .
Mechanism of Action
Target of Action
The primary target of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine is the A2a adenosine receptor . This receptor plays a crucial role in regulating myocardial oxygen consumption and coronary blood flow. The compound can serve as an effector for these receptors .
Mode of Action
7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets by acting as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This interaction results in changes in the receptor’s activity, leading to various downstream effects.
Biochemical Pathways
It is known that the compound has significant biological activities in a variety of domains, such asantibacterial, antifungal, antiviral, antiparasitic, and anticancer . It is also known to affect tubulin polymerization .
Result of Action
The compound exhibits remarkable biological activities in a variety of domains. It has been found to possess antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . In addition, it has been shown to have antitumor activity , both in vitro and in vivo, affecting tubulin polymerization .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising biological properties, which makes them interesting targets for future research . Their potential applications in treating various diseases, particularly cancer, make them a significant area of study .
properties
IUPAC Name |
7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVULLUWKSHJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.